3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone
Overview
Description
3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone is a complex organic compound characterized by its unique structure, which includes cyclopropylmethyl groups and a vinyl group attached to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrolidinone precursor with cyclopropylmethyl halides under basic conditions. The vinyl group can be introduced through a subsequent reaction, such as a Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to optimize reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the vinyl group or the cyclopropylmethyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), organolithium compounds
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated derivatives, and substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone involves its interaction with molecular targets through its functional groups. The vinyl group can participate in π-π interactions with aromatic residues, while the cyclopropylmethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(indolyl)methane: Known for its biological activity and used in cancer research.
3,3-Bis(1-vinylimidazol-2-yl)propionic acid: Used in coordination chemistry and polymerization reactions.
3,3-Bis(dipyrrolylmethene): Involved in coordination reactions with transition metals.
Uniqueness
3,3-Bis(cyclopropylmethyl)-1-vinyl-2-pyrrolidinone is unique due to its combination of cyclopropylmethyl and vinyl groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3,3-bis(cyclopropylmethyl)-1-ethenylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-15-8-7-14(13(15)16,9-11-3-4-11)10-12-5-6-12/h2,11-12H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDJJKYIVIJRPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1CCC(C1=O)(CC2CC2)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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